4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine
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Overview
Description
4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine is a useful research compound. Its molecular formula is C7H5ClFN3 and its molecular weight is 185.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Synthetic Routes to 1,3-Thiazolidin-4-ones: The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, highlighting a potential pathway for generating derivatives of "4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine" through intermediate formations (Issac & Tierney, 1996).
Antitumor Activity
- Imidazole Derivatives as Antitumor Agents: Imidazole derivatives, including benzimidazole compounds, have been reviewed for their antitumor activities. Some derivatives have advanced through preclinical testing, indicating the potential use of "this compound" in the synthesis of these compounds (Iradyan et al., 2009).
Corrosion Inhibition
- Imidazoline and Derivatives for Corrosion Inhibition: Imidazoline and its derivatives are known for their effective corrosion inhibition properties. Given the structural similarity, "this compound" could potentially be utilized in developing corrosion inhibitors (Sriplai & Sombatmankhong, 2023).
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
4-chloro-6-fluoro-1H-benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-5-6(10)3(9)1-4-7(5)12-2-11-4/h1-2H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIGDZYGQCNDIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)N)Cl)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553181 |
Source
|
Record name | 4-Chloro-6-fluoro-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117275-51-1 |
Source
|
Record name | 4-Chloro-6-fluoro-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 5-amino-4-chloro-6-fluorobenzimidazole in the research?
A1: [] The research article utilizes 5-amino-4-chloro-6-fluorobenzimidazole as a starting material to synthesize a series of ribosides. [] This compound reacts with a suitably protected ribose to create ribosides of asymmetrically-substituted amino-halogenobenzimidazoles.
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